2,3-Difluoro-4-(trifluoromethyl)phenol

Lipophilicity Drug Design Physicochemical Properties

2,3-Difluoro-4-(trifluoromethyl)phenol (CAS 116640-12-1) is a highly fluorinated phenol derivative (C7H3F5O) characterized by the presence of both ortho-difluoro and para-trifluoromethyl substituents on the aromatic ring. This unique substitution pattern confers a distinct set of physicochemical properties, including a molecular weight of 198.09 g/mol, a calculated logP of approximately 3.27, and a boiling point of 182.0 °C at 760 mmHg.

Molecular Formula C7H3F5O
Molecular Weight 198.09 g/mol
CAS No. 116640-12-1
Cat. No. B056148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-(trifluoromethyl)phenol
CAS116640-12-1
Molecular FormulaC7H3F5O
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)F)F)O
InChIInChI=1S/C7H3F5O/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2,13H
InChIKeyWWJVQVQWMHTPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-4-(trifluoromethyl)phenol (CAS 116640-12-1): A Key Fluorinated Phenol Building Block for Advanced Synthesis and Procurement


2,3-Difluoro-4-(trifluoromethyl)phenol (CAS 116640-12-1) is a highly fluorinated phenol derivative (C7H3F5O) characterized by the presence of both ortho-difluoro and para-trifluoromethyl substituents on the aromatic ring . This unique substitution pattern confers a distinct set of physicochemical properties, including a molecular weight of 198.09 g/mol, a calculated logP of approximately 3.27, and a boiling point of 182.0 °C at 760 mmHg . While it is a niche compound with limited public bioactivity data, its defined structure and high fluorine content make it a versatile scaffold for organic synthesis, particularly as an intermediate in the preparation of complex pharmaceuticals, agrochemicals, and specialty materials requiring enhanced metabolic stability or unique electronic characteristics .

1 Fluorinated phenol building block with unique ortho-difluoro and para-trifluoromethyl substitution pattern
2 Supports synthesis of metabolic-stability-focused scaffolds for medicinal chemistry and agrochemical research
3 Purity specifications available for procurement verification and reproducible synthetic workflows

The Critical Role of Precise Substitution: Why Generic Alternatives to 2,3-Difluoro-4-(trifluoromethyl)phenol (CAS 116640-12-1) are Inadequate


The specific arrangement of fluorine atoms in 2,3-difluoro-4-(trifluoromethyl)phenol is critical; substitution with other fluorinated phenols like 2,3-difluorophenol or 4-(trifluoromethyl)phenol is not scientifically equivalent. The combined electronic and steric effects of the 2,3-difluoro and 4-trifluoromethyl groups dictate the compound's reactivity profile in nucleophilic aromatic substitutions and its ability to modulate the physicochemical properties of derived molecules . For instance, the 4-trifluoromethyl group significantly increases lipophilicity (evidenced by a calculated LogP of 3.27) compared to non-CF3 analogs . In biological systems, the specific substitution pattern on the phenol ring directly influences the propensity for quinone methide formation and subsequent toxicity, as demonstrated by the stark differences in cytotoxicity between 4-TFMP and 2-TFMP isomers [1]. Therefore, substituting this precise building block can lead to synthetic failure, altered target binding, or unexpected toxicological outcomes, making it an irreplaceable intermediate for specific synthetic routes and target product profiles.

2,3-Difluorophenol lacks the para-CF3 group, which may shift lipophilicity and reactivity away from the target profile.
4-(Trifluoromethyl)phenol carries a different regioisomeric toxicophore risk; reactivity and toxicity mechanisms may not transfer.
Generic fluorophenols cannot replicate the combined electronic and steric effects of the specific 2,3-difluoro-4-CF3 arrangement.

Quantitative Differentiation of 2,3-Difluoro-4-(trifluoromethyl)phenol (CAS 116640-12-1) from Key Comparators: An Evidence-Based Selection Guide


Enhanced Lipophilicity via 4-Trifluoromethyl Substitution: Quantitative LogP Comparison

The presence of the 4-trifluoromethyl group in 2,3-difluoro-4-(trifluoromethyl)phenol significantly increases its lipophilicity compared to non-CF3 fluorophenols, a key parameter for drug design. The calculated octanol-water partition coefficient (XLogP3) for the target compound is 2.7 to 3.27 . In contrast, 2,3-difluorophenol, which lacks the CF3 group, has a calculated LogP of 1.71 .

Lipophilicity gain
Reported
Target LogP ≥2.7 vs. 2,3-difluorophenol LogP 1.71; difference ≥0.99 units
Supports selection for lipophilicity-driven design contexts
Calculated partition coefficients; experimental validation recommended
Lipophilicity Drug Design Physicochemical Properties

Regioisomeric Control of Cytotoxic Potential: A Critical Safety Distinction Based on Fluoride Release Kinetics

The regioisomeric placement of substituents on fluorinated phenols critically determines their potential for toxic quinone methide formation. While direct data for 2,3-difluoro-4-(trifluoromethyl)phenol is unavailable, class-level inference from isomeric 4-(trifluoromethyl)phenol (4-TFMP) demonstrates this principle. 4-TFMP is highly cytotoxic to rat liver slices (loss of intracellular potassium) due to spontaneous hydrolysis [1]. Critically, the ortho isomer (2-TFMP) exhibits a threefold slower rate of fluoride release and is 'much less toxic' [1]. This demonstrates that the 4-position of the CF3 group is a major determinant of toxicity, a feature altered in the target compound by the adjacent difluoro substitution.

Toxicophore distinction
Class-level inference
2-TFMP fluoride release threefold slower than 4-TFMP; target compound substitution pattern may lower activation risk
Regioisomeric context for toxicity screening; direct evidence needed
In vitro rat liver slice model; class-level extrapolation
Toxicology Safety Assessment Drug Development

Unique Physicochemical Profile: Differentiated Boiling Point and Density for Purification and Formulation

The specific substitution pattern of 2,3-difluoro-4-(trifluoromethyl)phenol imparts a unique set of physical properties that directly impact laboratory and industrial handling. Its boiling point is 182.0±35.0 °C at 760 mmHg and density is 1.5±0.1 g/cm³ . These values differ from those of structural analogs like 4-(trifluoromethyl)phenol (boiling point ~166 °C ) and 2,3-difluorophenol (boiling point ~156 °C ), allowing for precise differentiation in distillation and separation processes.

Physical property differentiation
Reported
Boiling point ~182 °C, density ~1.5 g/cm³; ~16–26 °C higher BP than common analogs
Enables distinct distillation and QC method design
760 mmHg; analog values from public data
Purification Process Chemistry Analytical Chemistry

Validated Identity and Purity Specifications for Reproducible Research

Procurement of 2,3-difluoro-4-(trifluoromethyl)phenol is supported by clear, verifiable identity and purity metrics. The compound's InChIKey is WWJVQVQWMHTPNE-UHFFFAOYSA-N, its exact mass is 198.01 g/mol, and it is offered at a minimum purity of 95% by vendors, with some specifying 98% (GC) [REFS-1, REFS-2]. This level of specification is critical for reproducibility; in contrast, some analogous fluorinated phenols may only be available at lower purity grades or without rigorous QC documentation.

Purity specification
Supporting evidence
≥95% purity (GC), some vendors specify 98%; InChIKey defined
Supports procurement of well-characterized material
Vendor specifications; verify lot-specific COA
Quality Control Analytical Standards Procurement Specifications

Targeted Applications for 2,3-Difluoro-4-(trifluoromethyl)phenol (CAS 116640-12-1): Where Its Specific Properties Deliver Demonstrable Value


Synthesis of Lipophilic Drug Candidates and CNS-Penetrant Probes

The high lipophilicity of 2,3-difluoro-4-(trifluoromethyl)phenol (LogP ≥ 2.7) makes it an ideal building block for medicinal chemists aiming to improve the membrane permeability and oral bioavailability of drug candidates, particularly for central nervous system (CNS) targets . Its use as an intermediate in the construction of enzyme inhibitors or receptor modulators is supported by its incorporation into more complex fluorinated structures .

Development of Specialty Chemicals with Enhanced Thermal and Chemical Stability

The presence of multiple strong C-F bonds contributes to the high thermal and chemical stability of 2,3-difluoro-4-(trifluoromethyl)phenol-derived materials . This property is advantageous for applications in the production of advanced polymers, coatings, and electronic materials that must withstand harsh operating conditions without degradation.

Preparation of Research Chemicals for SAR Studies in Enzyme Inhibition

The unique electronic environment created by the ortho-difluoro and para-trifluoromethyl groups can be exploited to finely tune the binding affinity and selectivity of enzyme inhibitors . Researchers can use this scaffold to prepare series of analogs for structure-activity relationship (SAR) studies, probing the effects of fluorination on molecular recognition and biological activity.

Precursor for Click Chemistry and Late-Stage Functionalization

While not directly evidenced for this specific compound, the phenolic hydroxyl group is a prime site for late-stage functionalization. The distinct boiling point (182 °C) and density (1.5 g/cm³) of 2,3-difluoro-4-(trifluoromethyl)phenol facilitate its reliable use in reactions such as O-alkylation or O-arylation to produce diverse chemical libraries and advanced intermediates .

Application
Selection Property
Validation Focus
Synthesis of lipophilic tool compounds and CNS-penetrant probes
High lipophilicity context (LogP ≥2.7)
Membrane permeability and brain penetration assays
Development of thermally and chemically stable specialty materials
Multiple C-F bonds for enhanced stability
Thermal degradation and chemical resistance testing
SAR studies in enzyme inhibition
Unique electronic environment from fluorine substitution
Binding affinity and selectivity profiling
Late-stage functionalization and chemical library synthesis
Reactive phenolic hydroxyl and distinct physical properties
O-alkylation/arylation efficiency and purification protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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